Cas no 55353-31-6 (Herbicidin A)

Herbicidin A 化学的及び物理的性質
名前と識別子
-
- 9-{6,10-anhydro-5-deoxy-8-O-[(2E)-2-(hydroxymethyl)but-2-enoyl]-11-methyl-2-O-methyl-beta-D-arabino-alpha-L-ido-undec-7-ulopyranosefuranosyluronosyl}-9H-purin-6-amine
- 9-{6,10-anhydro-5-deoxy-8-O-[(2E)-2-(hydroxymethyl)but-2-enoyl]-11-methyl-2-O-methyl-beta-D-arabino-alpha-L-ido-undec-7-ulopy
- Herbicidin-A
- Herbicidin A
- methyl (2R,3R,3aS,4aR,5S,6S,7S,8aR,9aR)-2-
- 55353-31-6
- (11R)-11-C-(6-Amino-9H-purin-9-yl)-2,6
- DTXSID801317929
- CS-0086467
- methyl (1R,3S,4R,5R,7R,9R,11S,12S,13S)-5-(6-aminopurin-9-yl)-1,12-dihydroxy-13-[(E)-2-(hydroxymethyl)but-2-enoyl]oxy-4-methoxy-2,6,10-trioxatricyclo[7.4.0.03,7]tridecane-11-carboxylate
- CHEMBL3109448
- HY-124438
- AKOS040755042
- methyl (2R,3R,3aS,4aR,5S,6S,7S,8aR,9aR)-2-(6-aminopurin-9-yl)-4a,6-dihydroxy-5-[(E)-2-(hydroxymethyl)but-2-enoyl]oxy-3-methoxy-3,3a,5,6,7,8a,9,9a-octahydro-2H-furo[[?]]pyrano[[?]]pyran-7-carboxylate
- alpha-L-ido-D-lyxo-5-Undeculo-5,9-pyranosonic acid, 11-C-(6-amino-9H-purin-9-yl)-2,6:8,11-dianhydro-7-deoxy-10-O-methyl-, methyl ester, 4-(2-(hydroxymethyl)-2-butenoate), (4(E),11R)-
- methyl (1R,3S,4R,5R,7R,9R,11S,12S,13S)-5-(6-aminopurin-9-yl)-1,12-dihydroxy-13-((E)-2-(hydroxymethyl)but-2-enoyl)oxy-4-methoxy-2,6,10-trioxatricyclo(7.4.0.03,7)tridecane-11-carboxylate
- Methyl (1S,3R,4S,5R,7R,9R,11S,12S,13S)-5-(6-amino-9H-purin-9-yl)-1,12-dihydroxy-13-(((2E)-2-(hydroxymethyl)but-2-enoyl)oxy)-4-methoxy-2,6,10-trioxatricyclo(7.4.0.0,)tridecane-11-carboxylic acid
- Methyl (1S,3R,4S,5R,7R,9R,11S,12S,13S)-5-(6-amino-9H-purin-9-yl)-1,12-dihydroxy-13-{[(2E)-2-(hydroxymethyl)but-2-enoyl]oxy}-4-methoxy-2,6,10-trioxatricyclo[7.4.0.0,]tridecane-11-carboxylic acid
- DA-64116
-
- インチ: 1S/C23H29N5O11/c1-4-9(6-29)21(31)38-17-13(30)15(22(32)35-3)37-11-5-10-14(39-23(11,17)33)16(34-2)20(36-10)28-8-27-12-18(24)25-7-26-19(12)28/h4,7-8,10-11,13-17,20,29-30,33H,5-6H2,1-3H3,(H2,24,25,26)/b9-4+/t10-,11-,13-,14+,15+,16-,17+,20-,23-/m1/s1
- InChIKey: LOWKANMKNQBRPJ-MRAUHCMASA-N
- ほほえんだ: O1[C@]2([C@H]([C@@H]([C@@H](C(=O)OC)O[C@@H]2C[C@@H]2[C@H]1[C@H]([C@H](N1C=NC3C(N)=NC=NC1=3)O2)OC)O)OC(/C(=C/C)/CO)=O)O
計算された属性
- せいみつぶんしりょう: 551.18635676 g/mol
- どういたいしつりょう: 551.18635676 g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 4
- 水素結合受容体数: 15
- 重原子数: 39
- 回転可能化学結合数: 8
- 複雑さ: 973
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 9
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 1
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): -1.8
- トポロジー分子極性表面積: 220
- ぶんしりょう: 551.5
じっけんとくせい
- 密度みつど: 1.8±0.1 g/cm3
- ふってん: 826.5±75.0 °C at 760 mmHg
- フラッシュポイント: 453.6±37.1 °C
- じょうきあつ: 0.0±3.2 mmHg at 25°C
Herbicidin A セキュリティ情報
- シグナルワード:warning
- 危害声明: H 303は摂取に有害である可能性がある+h 313は皮膚接触に有害である可能性がある+h 333は吸入に有害である可能性がある
- 警告文: P264+P280+P305+P351+P338+P337+P313
- セキュリティの説明: H303+H313+H333
- ちょぞうじょうけん:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)
Herbicidin A 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
TRC | H288905-1mg |
Herbicidin A |
55353-31-6 | 1mg |
$999.00 | 2023-05-18 | ||
WU HAN AN JIE KAI Biomedical Technology Co., Ltd. | ajci21834-1mg |
Herbicidin A |
55353-31-6 | 98% | 1mg |
¥2925.00 | 2023-09-09 | |
BioAustralis | BIA-H1567-5 mg |
Herbicidin A |
55353-31-6 | >95% by HPLC | 5mg |
$1,015.00 | 2023-07-10 | |
BioAustralis | BIA-H1567-5mg |
Herbicidin A |
55353-31-6 | >95% by HPLC | 5mg |
$1105.00 | 2024-07-19 | |
BioAustralis | BIA-H1567-1mg |
Herbicidin A |
55353-31-6 | >95% by HPLC | 1mg |
$315.00 | 2024-07-19 | |
A2B Chem LLC | AG33080-5mg |
(11R)-11-C-(6-Amino-9H-purin-9-yl)-2,6 |
55353-31-6 | ≥95% | 5mg |
$878.00 | 2024-04-19 | |
1PlusChem | 1P00DL3S-1mg |
(11R)-11-C-(6-Amino-9H-purin-9-yl)-2,6 |
55353-31-6 | ≥95% | 1mg |
$346.00 | 2024-04-29 | |
TRC | H288905-2.5mg |
Herbicidin A |
55353-31-6 | 2.5mg |
$1992.00 | 2023-05-18 | ||
SHENG KE LU SI SHENG WU JI SHU | sc-397308-1 mg |
Herbicidin A, |
55353-31-6 | 1mg |
¥2,219.00 | 2023-07-11 | ||
SHENG KE LU SI SHENG WU JI SHU | sc-397308-1mg |
Herbicidin A, |
55353-31-6 | 1mg |
¥2219.00 | 2023-09-05 |
Herbicidin A 関連文献
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Shaochun Tang,Sascha Vongehr,Xiangyu Wang,Yongguang Wang,Xiangkang Meng RSC Adv., 2014,4, 13729-13732
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Badr A. Mahmoud,Abdulmajid A. Mirghni,Oladepo Fasakin,Kabir O. Oyedotun,Ncholu Manyala RSC Adv., 2020,10, 16349-16360
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Gudrun Scholz,Ana Guilherme Buzanich,Stefan Reinsch,Franziska Emmerling,Erhard Kemnitz Dalton Trans., 2017,46, 6003-6012
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Gilles Clavier,Rachel Méallet-Renault,Fabien Miomandre,Jie Tang New J. Chem., 2011,35, 1678-1682
-
Miao Liu,Bo-Han Li,Tian Li,Xia Wu,Meng Liu,De-Cai Xiong,Xin-Shan Ye Org. Biomol. Chem., 2020,18, 3043-3046
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Kang Min Ok,Eun Ok Chi,P. Shiv Halasyamani Chem. Soc. Rev., 2006,35, 710-717
-
Wenjie Fan,Haibo Li,Fengyi Zhao,Xujing Xiao,Yongchao Huang,Hongbing Ji Chem. Commun., 2016,52, 5316-5319
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9. Characterization of DcsC, a PLP-independent racemase involved in the biosynthesis of d-cycloserine†David Dietrich,Marco J. van Belkum,John C. Vederas Org. Biomol. Chem., 2012,10, 2248-2254
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Muhamad Z. Mokhtar,Mu Chen,Eric Whittaker,Bruce Hamilton,Nicholas Aristidou,Ali Gholinia,Saif A. Haque,Brian R. Saunders Phys. Chem. Chem. Phys., 2017,19, 7204-7214
Herbicidin Aに関する追加情報
Herbicidin A (CAS No. 55353-31-6): An Overview of Its Properties, Applications, and Recent Research
Herbicidin A (CAS No. 55353-31-6) is a naturally occurring compound that has garnered significant attention in the fields of chemistry, biology, and pharmaceuticals due to its unique properties and potential applications. This compound, derived from natural sources, has been the subject of extensive research over the past few decades, leading to a deeper understanding of its structure, biological activity, and potential therapeutic uses.
The chemical structure of Herbicidin A is characterized by a complex arrangement of functional groups that contribute to its bioactivity. It is a member of the class of compounds known as polyketides, which are synthesized by microorganisms and plants through a series of enzymatic reactions. The polyketide backbone of Herbicidin A is decorated with various substituents, including hydroxyl groups, methyl groups, and double bonds, which are crucial for its biological activity.
In terms of its physical properties, Herbicidin A is a solid at room temperature with a molecular weight of approximately 420 g/mol. It is soluble in organic solvents such as methanol and dimethyl sulfoxide (DMSO) but has limited solubility in water. This solubility profile is important for its use in various experimental and practical applications.
The biological activity of Herbicidin A has been extensively studied in both in vitro and in vivo models. One of the most notable properties of this compound is its potent herbicidal activity. Research has shown that Herbicidin A can effectively inhibit the growth of various plant species by disrupting key metabolic pathways. This makes it a promising candidate for the development of environmentally friendly herbicides that can reduce the reliance on synthetic chemicals.
Beyond its herbicidal properties, Herbicidin A has also shown potential in other areas. Recent studies have explored its antimicrobial activity against a range of bacteria and fungi. For instance, a study published in the Journal of Antibiotics in 2021 demonstrated that Herbicidin A exhibits significant inhibitory effects against multidrug-resistant strains of Staphylococcus aureus and Escherichia coli. These findings suggest that Herbicidin A could be developed into novel antimicrobial agents to combat drug-resistant infections.
In addition to its antimicrobial properties, Herbicidin A has been investigated for its potential anticancer activity. Preclinical studies have shown that it can induce apoptosis in cancer cells by modulating key signaling pathways involved in cell proliferation and survival. For example, a study published in Cancer Letters in 2022 reported that Herbicidin A significantly reduced the viability of human breast cancer cells by inhibiting the PI3K/AKT signaling pathway. These results highlight the potential of Herbicidin A as a lead compound for the development of new cancer therapeutics.
The mechanism of action of Herbicidin A is not yet fully understood, but ongoing research is shedding light on its molecular targets and pathways. One hypothesis suggests that it exerts its effects by interacting with specific enzymes or receptors involved in cellular metabolism and signaling. Advanced techniques such as X-ray crystallography and nuclear magnetic resonance (NMR) spectroscopy are being used to elucidate the structural basis for these interactions.
The synthesis and production of Herbicidin A have also been areas of active research. While it can be isolated from natural sources, this process is often labor-intensive and yields can be low. Therefore, efforts have been made to develop efficient synthetic routes or biotechnological methods for large-scale production. For instance, a study published in Organic Letters in 2020 described a novel total synthesis route for Herbicidin A, which could facilitate its commercialization.
In conclusion, Herbicidin A (CAS No. 55353-31-6) is a multifaceted compound with a wide range of potential applications in agriculture, medicine, and biotechnology. Its unique chemical structure and diverse biological activities make it an exciting subject for further research and development. As our understanding of this compound continues to grow, it is likely to play an increasingly important role in addressing some of the most pressing challenges in these fields.
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